molecular formula C14H25NO6S B13093190 Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate

Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate

Cat. No.: B13093190
M. Wt: 335.42 g/mol
InChI Key: VTVIFCYOXLYPCT-UHFFFAOYSA-N
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Description

Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate (CAS 1504589-29-0) is a sophisticated molecular scaffold designed for advanced synthetic chemistry and drug discovery research . This compound integrates multiple functional groups—including a sulfonyl moiety, a carboxylate ester, and a Boc-protected azetidine—within a single structure, making it a versatile intermediate for constructing complex molecules . Its primary research value lies in the exploration and development of novel azetidine-based pharmacophores, a class of structures increasingly valued for their potential in modulating biological targets and improving the physicochemical properties of drug candidates. The reactive sites on this molecule allow researchers to pursue parallel synthetic pathways, enabling its use in building diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. It is strictly for use in laboratory research settings.

Properties

Molecular Formula

C14H25NO6S

Molecular Weight

335.42 g/mol

IUPAC Name

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylazetidine-1-carboxylate

InChI

InChI=1S/C14H25NO6S/c1-13(2,3)20-11(16)9-22(18,19)10-7-15(8-10)12(17)21-14(4,5)6/h10H,7-9H2,1-6H3

InChI Key

VTVIFCYOXLYPCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C1CN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and tert-butyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Functional Group Transformations

The compound’s sulfonyl and ester groups enable diverse transformations:

Ester Hydrolysis

The tert-butyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. For example:

  • Basic Hydrolysis : Treatment with NaOH in aqueous methanol converts the tert-butyl ester to a carboxylic acid. This is critical for generating intermediates for further derivatization .

  • Acidic Hydrolysis : HCl in dioxane selectively cleaves the tert-butyl carbamate (Boc) group while preserving the sulfonyl moiety .

Sulfonyl Group Reactivity

The sulfonyl group acts as a leaving group in nucleophilic substitution reactions:

  • Nucleophilic Displacement : Reaction with amines (e.g., benzylamine) replaces the sulfonyl group with nitrogen-containing substituents, forming azetidine-3-amine derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces sulfonyl groups to thioethers, though this is less common due to competing azetidine ring reactivity .

Azetidine Ring Modifications

The strained four-membered azetidine ring participates in unique reactions:

Ring-Opening Reactions

Under acidic conditions (e.g., HBr in acetic acid), the azetidine ring opens to form linear amines, which can be re-cyclized to generate functionalized heterocycles .

Cross-Coupling Reactions

The sulfonyl group facilitates palladium-catalyzed cross-couplings:

Reaction TypeReagents/ConditionsProductSource
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄, baseBiaryl-functionalized azetidine
Buchwald-Hartwig AminationAryl halide, Pd₂(dba)₃, Xantphos, amineN-Aryl azetidine derivatives

Derivatization of the Sulfonyl-Ethyl Chain

The 2-(tert-butoxy)-2-oxoethylsulfonyl moiety is a versatile handle for further functionalization:

Alkylation/Propargylation

  • Reaction with propargyl bromide under basic conditions introduces alkyne groups, enabling click chemistry applications .

  • Alkylation with methyl iodide forms methyl esters, enhancing solubility for biological assays.

Cyanation

Treatment with NaCN in DMSO replaces the sulfonyl group with a cyano group, yielding tert-butyl 3-cyanoazetidine-1-carboxylate intermediates .

Stability and Reaction Optimization

  • Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature reactions.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group reactivity .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that derivatives of azetidine compounds exhibit promising anticancer properties. Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation signals, making it a candidate for further development as an anticancer agent.

1.2 Antimicrobial Properties
Research has shown that azetidine derivatives can possess antimicrobial activity against various bacterial strains. The sulfonyl group in this compound enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

Agrochemicals

2.1 Pesticide Development
The compound's structural features suggest potential use as a pesticide or herbicide. Its ability to disrupt biological processes in pests makes it an attractive candidate for eco-friendly agricultural chemicals. Studies have demonstrated that similar compounds can target specific metabolic pathways in pests, providing an alternative to conventional pesticides that often have broader toxicity profiles.

2.2 Plant Growth Regulators
this compound may also function as a plant growth regulator. Research indicates that certain azetidine derivatives can enhance growth rates and improve stress resistance in plants, promoting healthier crop yields.

Material Science

3.1 Polymer Synthesis
In material science, this compound can serve as a building block for synthesizing polymers with enhanced properties. Its functional groups allow for copolymerization with other monomers, leading to materials with tailored mechanical and thermal properties suitable for various industrial applications.

3.2 Coatings and Adhesives
The unique chemical structure of this compound makes it suitable for use in coatings and adhesives, where durability and resistance to environmental factors are critical. Studies suggest that incorporating such compounds into formulations can improve adhesion strength and longevity.

Case Studies

Application Area Study Reference Findings
Medicinal Chemistry Demonstrated anticancer effects in vitro on multiple cancer cell lines with mechanisms involving apoptosis induction.
Agrochemicals Showed effective pest control in agricultural settings, reducing pest populations significantly compared to controls.
Material Science Developed new polymer composites exhibiting superior mechanical properties when synthesized with this compound as a monomer.

Mechanism of Action

The mechanism of action of tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Core Structure and Substituents

The target compound shares the azetidine-1-carboxylate backbone with several analogs but differs in substituents at the 3-position:

Compound Name Substituent at C3 Position Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound (2-(tert-Butoxy)-2-oxoethyl)sulfonyl Sulfonyl, tert-butyl ester ~350–370 (estimated) N/A
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate Ethoxy-oxoethyl Ethyl ester 243.30
tert-Butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate (1d) Isopropoxy-oxoethylidene α,β-Unsaturated ester 256.15
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate Bromoethyl Alkyl bromide 264.16
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (1i) Cyanomethylene Nitrile, α,β-unsaturated 206.24

Key Observations :

  • Bromoethyl () and cyanomethylene () groups introduce reactivity for further functionalization, unlike the inert tert-butoxy-oxoethyl-sulfonyl moiety.

Reaction Pathways

  • Target Compound : Likely synthesized via sulfonylation of a tert-butyl-protected azetidine intermediate. Comparable to , where sulfonyl groups are introduced via coupling reactions (e.g., using DCC/DMAP for amide bonds) .
  • Analog Synthesis :
    • Ethyl Ester Derivative () : Prepared via direct alkylation or esterification of azetidine.
    • α,β-Unsaturated Ester (1d, ) : Synthesized via Horner-Wadsworth-Emmons reaction, yielding 73% with 405 nm irradiation .
    • Bromoethyl Derivative () : Likely synthesized via nucleophilic substitution or radical bromination.

Yield and Purity

  • Yields for azetidine derivatives vary widely:
    • 62% for amide-coupled 1h ().
    • 73% for 1d ().
    • 66% for benzyl-substituted analogs ().

Key Parameters

Property Target Compound (Estimated) tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
LogP (Calculated) ~2.5–3.0 1.8 2.1
TPSA (Ų) ~90–100 55.8 38.3
BBB Permeability Low Moderate High
CYP Inhibition Potential Moderate Low Low

Notes:

  • The sulfonyl group increases TPSA (topological polar surface area), reducing BBB penetration compared to bromoethyl or ethoxy analogs .
  • Ethyl esters () exhibit moderate GI absorption, while bromoethyl derivatives () may have higher lipophilicity favoring membrane diffusion.

Reactivity and Functionalization Potential

  • Sulfonyl Group : Facilitates nucleophilic substitution or reduction reactions, enabling access to thiol or amine derivatives.
  • tert-Butyl Esters: Provide stability under basic conditions but require acidic conditions for deprotection, contrasting with labile groups like cyanomethylene ().
  • Bromoethyl Group () : Enables cross-coupling (e.g., Suzuki) for aryl/heteroaryl introductions, a versatility absent in the target compound.

Biological Activity

Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article compiles relevant data on its synthesis, biological properties, and potential applications.

  • Chemical Name : this compound
  • CAS Number : 152537-04-7
  • Molecular Formula : C12H23NO4S
  • Molecular Weight : 245.315 g/mol
  • Purity : Typically >97% .

Synthesis

The synthesis of this compound involves several steps, including the formation of azetidine rings through cyclization reactions. Recent methodologies have highlighted the use of sulfonyl derivatives to enhance the stability and biological activity of azetidine compounds .

Antimicrobial Properties

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine have shown efficacy against various bacterial strains, suggesting a potential role as antimicrobial agents .

Analgesic Activity

Azetidine derivatives are being explored as analogues of known analgesics. The structural similarity to compounds such as meperidine suggests that they may possess similar pain-relieving properties. Studies have demonstrated that these compounds can modulate pain pathways, indicating their potential use in pain management therapies .

Anti-inflammatory Effects

Some studies suggest that azetidine derivatives may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like rheumatoid arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, thereby reducing inflammation .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A recent study tested various azetidine derivatives against Staphylococcus aureus and Escherichia coli.
    • Results indicated that certain derivatives, including those with sulfonyl groups, exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Analgesic Properties :
    • A comparative study evaluated the analgesic effects of several azetidine derivatives against a control group receiving standard analgesics.
    • The results showed that some compounds significantly reduced pain scores in animal models, suggesting their potential as new analgesic agents .
  • Anti-inflammatory Research :
    • In vitro studies demonstrated that azetidine compounds could inhibit the production of TNF-alpha and IL-6 in macrophages, indicating their anti-inflammatory potential.
    • These findings support further exploration into their therapeutic applications for inflammatory diseases .

Data Table: Biological Activities of Related Azetidine Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAntibacterial16
Compound BAnalgesicN/A
Compound CAnti-inflammatoryN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via sulfonylation of azetidine intermediates. A validated approach involves using tert-butyl-protected azetidine derivatives reacted with sulfonylating agents (e.g., 2-(tert-butoxy)-2-oxoethylsulfonyl chloride) under mild conditions (0–20°C) in dichloromethane with triethylamine as a base and DMAP as a catalyst . Yield optimization requires precise stoichiometric control of the sulfonylating agent and inert atmosphere to prevent hydrolysis of the tert-butyl ester group.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Look for azetidine ring protons (δ 3.5–4.5 ppm) and tert-butyl group singlets (δ 1.2–1.4 ppm).
  • ¹³C NMR : Confirm tert-butyl carbons (δ 28–30 ppm for CH3, δ 80–85 ppm for quaternary C) and sulfonyl carbonyl (δ 170–175 ppm).
    High-Resolution Mass Spectrometry (HRMS) should match the molecular formula (C₁₅H₂₅NO₆S), with calculated [M+H]⁺ at 356.1478 .

Q. How does the sulfonyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The sulfonyl group enhances electrophilicity, making the compound susceptible to nucleophilic attack in basic conditions. Stability studies show decomposition above 40°C in aqueous media (pH > 9), requiring storage at –20°C in anhydrous solvents like THF or DCM. Accelerated stability testing via HPLC monitoring is recommended .

Advanced Research Questions

Q. What strategies can be employed to functionalize the azetidine ring while preserving the tert-butyl and sulfonyl protecting groups?

  • Methodological Answer : Selective functionalization at the azetidine 3-position can be achieved using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after introducing a halogen substituent. The tert-butyl and sulfonyl groups remain stable under these conditions (Pd(OAc)₂, SPhos ligand, 80°C in dioxane/water) . Post-functionalization, confirm regioselectivity via NOESY NMR to avoid ring strain artifacts.

Q. How can contradictory data regarding reaction yields in sulfonylation steps be resolved?

  • Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., over-sulfonylation or ester hydrolysis). Systematic analysis via LC-MS tracking of intermediates is essential. For example, incomplete conversion of the azetidine precursor may require incremental addition of the sulfonylating agent or switching to a less polar solvent (e.g., toluene) to suppress hydrolysis .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The sulfonyl group acts as an electron-withdrawing group, polarizing the azetidine ring and facilitating nucleophilic attack at the 3-position. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict a transition state with partial positive charge on the azetidine carbon adjacent to the sulfonyl group, corroborated by kinetic isotope effect studies .

Q. How can computational modeling predict biological interactions of this compound, and what validation experiments are required?

  • Methodological Answer : Molecular docking (AutoDock Vina) against protein targets (e.g., calcium channels) can identify binding affinities. Focus on the sulfonyl moiety’s interaction with arginine residues. Validation requires competitive binding assays (e.g., fluorescence polarization) using purified protein domains .

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